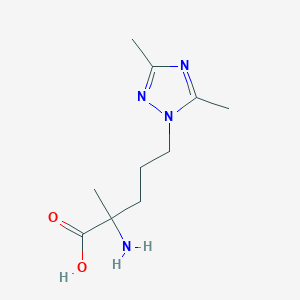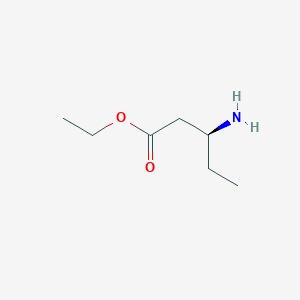
(S)-3-Aminovaleric acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (3S)-3-AMINOPENTANOATE is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of 3-aminopentanoic acid, featuring an ethyl group attached to the carboxylate oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3S)-3-AMINOPENTANOATE typically involves the esterification of 3-aminopentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-aminopentanoic acid+ethanolacid catalystETHYL (3S)-3-AMINOPENTANOATE+water
Industrial Production Methods
In an industrial setting, the production of ETHYL (3S)-3-AMINOPENTANOATE may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to maximize yield and purity . The use of azeotropic distillation can help in removing water and driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (3S)-3-AMINOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can react with the amino group under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
ETHYL (3S)-3-AMINOPENTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ETHYL (3S)-3-AMINOPENTANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-aminopentanoic acid, which can then participate in various biochemical processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
ETHYL (3S)-3-AMINOPENTANOATE can be compared with other similar compounds, such as:
Methyl (3S)-3-aminopentanoate: Similar structure but with a methyl ester group instead of an ethyl group.
Propyl (3S)-3-aminopentanoate: Similar structure but with a propyl ester group.
Butyl (3S)-3-aminopentanoate: Similar structure but with a butyl ester group.
These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications .
Propiedades
Número CAS |
470707-09-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
ethyl (3S)-3-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
OKIYALVMFMZSLV-LURJTMIESA-N |
SMILES isomérico |
CC[C@@H](CC(=O)OCC)N |
SMILES canónico |
CCC(CC(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


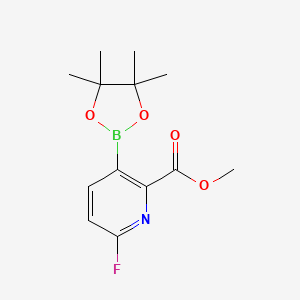
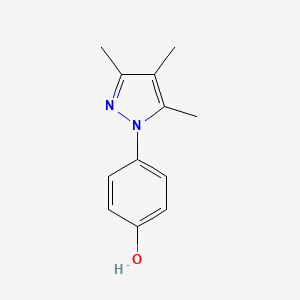
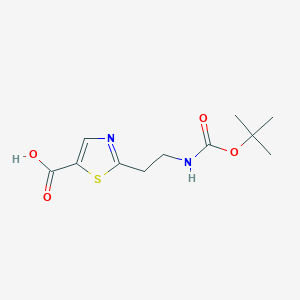
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
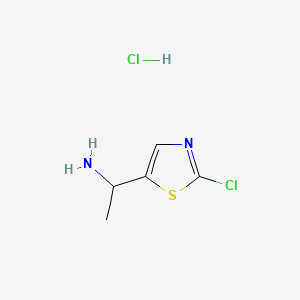
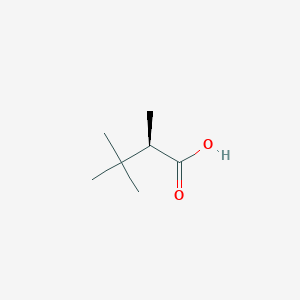
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
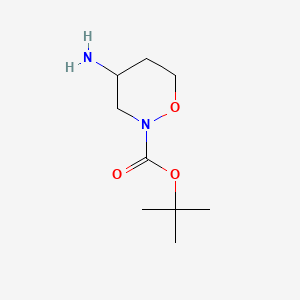
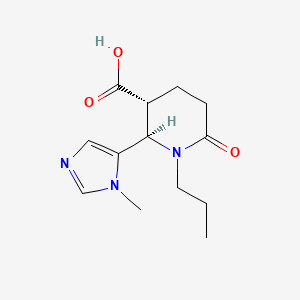
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)
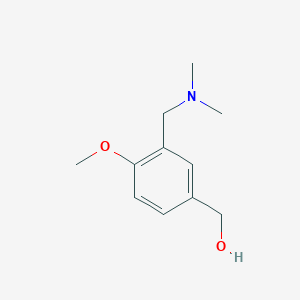
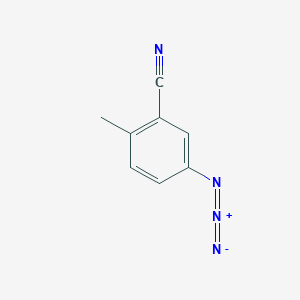
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)
